molecular formula C21H22N2O5 B2766926 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 953016-35-8

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2766926
CAS RN: 953016-35-8
M. Wt: 382.416
InChI Key: AOJUMGGNSYKEAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C21H22N2O5. It has a complex structure that includes an isoxazole ring attached to a phenyl group, which is further substituted with methoxy groups.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds, such as 4-hydroxy-2-quinolones, have been involved in various synthetic reactions to produce related four-membered to seven-membered heterocycles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.71 and a molecular formula of C12H15ClN2O3 . It has a rotatable bond count of 4, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 2 .

Scientific Research Applications

Antitumor Activity

A novel synthesized compound, structurally similar to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide, exhibited potent antitumor activity against various cancer cells in vitro. This compound, referred to as XN05, induced apoptosis in human hepatocellular carcinoma cells by disrupting microtubule assembly and influencing the expression of cell cycle and apoptosis-related proteins (Wu et al., 2009).

Analgesic Properties

Another study on a capsaicinoid compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, revealed its potent analgesic properties. The crystal structure analysis of this compound highlighted its unique conformation, which may contribute to its effectiveness as an analgesic agent (Park et al., 1995).

Biochemical Interactions

Research into pyrazole-acetamide derivatives has demonstrated their potential in forming coordination complexes with significant antioxidant activity. These studies highlight the role of hydrogen bonding in the self-assembly process of these complexes, suggesting potential biochemical applications for similar compounds (Chkirate et al., 2019).

Safety and Hazards

The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-25-17-7-4-14(5-8-17)10-21(24)22-13-16-12-19(28-23-16)15-6-9-18(26-2)20(11-15)27-3/h4-9,11-12H,10,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJUMGGNSYKEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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